1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a sulfanylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2-sulfanylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Shares the pyrrolidine ring structure but lacks the sulfanylpropanoyl group.
Pyrrolizines: Similar nitrogen-containing heterocycles with different substitution patterns.
Uniqueness: 1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione is unique due to the presence of the sulfanylpropanoyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .
Properties
CAS No. |
68181-18-0 |
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Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-sulfanylpropanoate |
InChI |
InChI=1S/C7H9NO4S/c1-4(13)7(11)12-8-5(9)2-3-6(8)10/h4,13H,2-3H2,1H3 |
InChI Key |
HGCBPBZRTKWGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)S |
Origin of Product |
United States |
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